molecular formula C18H13N5O B13772016 BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- CAS No. 87540-44-1

BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)-

Cat. No.: B13772016
CAS No.: 87540-44-1
M. Wt: 315.3 g/mol
InChI Key: SABHNJHETNRYFZ-UHFFFAOYSA-N
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Description

BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the triazole and phthalazine rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- typically involves multi-step reactions. One common synthetic route includes the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes, followed by cyclization with ethyl bromoacetate or phenacyl bromide in the presence of triethylamine in refluxing ethanol . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.

    Cyclization: The formation of the triazole ring involves cyclization reactions.

Common reagents used in these reactions include triethylamine, ethyl bromoacetate, and phenacyl bromide. Major products formed depend on the specific reaction conditions but often include derivatives of the original compound with modifications at the triazole or phthalazine rings .

Scientific Research Applications

BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- has a wide range of applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application but often involve key enzymes in metabolic pathways .

Comparison with Similar Compounds

Similar compounds include other triazole and phthalazine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- is unique due to its specific combination of the triazole and phthalazine rings, which confer distinct chemical and biological properties .

Properties

CAS No.

87540-44-1

Molecular Formula

C18H13N5O

Molecular Weight

315.3 g/mol

IUPAC Name

4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzonitrile

InChI

InChI=1S/C18H13N5O/c1-2-24-16-5-3-4-14-15(16)11-20-23-17(21-22-18(14)23)13-8-6-12(10-19)7-9-13/h3-9,11H,2H2,1H3

InChI Key

SABHNJHETNRYFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=CC=C(C=C4)C#N

Origin of Product

United States

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